![molecular formula C23H26N4O4 B5666097 N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5666097.png)
N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including structures similar to "N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide," involves complex chemical processes that yield compounds with potential H1-antihistaminic activity and other pharmacological properties. For example, a series of 2-(4-substituted-1-piperazinyl)benzimidazoles was prepared and tested for H1-antihistaminic activity, highlighting the importance of specific structural features for potent activity (Iemura et al., 1986).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is critical for their biological activity. The synthesis and structural elucidation of novel compounds derived from benzimidazole core structures, utilizing advanced techniques like crystal structure studies and DFT calculations, provide insights into their potential interactions and mechanisms of action (Kumara et al., 2017).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions that modify their properties and enhance their pharmacological profiles. The exploration of benzimidazole-1-carboxamide derivatives as selective serotonin 4 receptor agonists exemplifies the diversity of chemical modifications possible for these compounds, affecting their receptor affinities and activities (Tapia et al., 1999).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, stability, and fluorescence, are influenced by their molecular structure. The synthesis and characterization of novel derivatives reveal their fluorescent properties in solution and thermal stability, providing valuable information for further application and development (Patil et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to interact with biological targets, are crucial for the pharmacological efficacy of benzimidazole derivatives. The synthesis and evaluation of novel compounds for anti-acetylcholinesterase activity demonstrate the significant impact of chemical modifications on enhancing their activity and selectivity (Sugimoto et al., 1990).
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-30-15-22(28)27-12-10-16(11-13-27)31-20-9-5-2-6-17(20)23(29)24-14-21-25-18-7-3-4-8-19(18)26-21/h2-9,16H,10-15H2,1H3,(H,24,29)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPSUHPYMXXUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)OC2=CC=CC=C2C(=O)NCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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